molecular formula C19H15ClFN3O2S B2741676 4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-80-4

4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2741676
CAS No.: 1021227-80-4
M. Wt: 403.86
InChI Key: PAZUVHAWAYNMTC-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and fluorophenyl and chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base to form the benzamide intermediate. This intermediate is then reacted with 4-fluoroaniline and a suitable coupling agent to introduce the fluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield. Catalysts and solvents are chosen to maximize reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. The fluorophenyl and chlorophenyl groups may enhance binding affinity and specificity to these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-(3-((4-chlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    4-chloro-N-(4-(3-((4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to certain biological targets compared to its analogs.

Properties

IUPAC Name

4-chloro-N-[4-[3-(4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c20-13-3-1-12(2-4-13)18(26)24-19-23-16(11-27-19)9-10-17(25)22-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZUVHAWAYNMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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